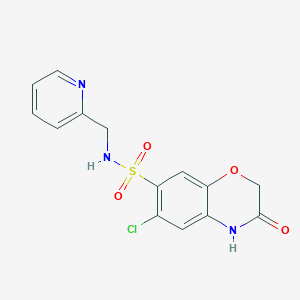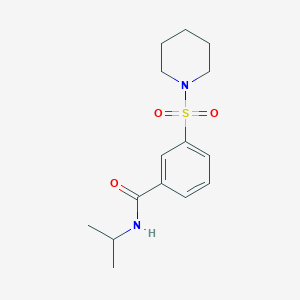
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide, also known as S-23, is a synthetic nonsteroidal selective androgen receptor modulator (SARM). It was developed by GTx, Inc., a biopharmaceutical company, as a potential treatment for muscle wasting and osteoporosis. SARMs are a class of compounds that selectively bind to androgen receptors in the body, producing anabolic effects similar to those of traditional anabolic steroids, but with fewer side effects.
Mécanisme D'action
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide works by selectively binding to androgen receptors in the body, stimulating protein synthesis and promoting muscle growth. It also has a high affinity for bone tissue, which may contribute to its anabolic effects on bone mineral density. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been shown to have anti-androgenic effects in the prostate, which may make it useful in the treatment of prostate cancer.
Biochemical and Physiological Effects:
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been shown to increase lean body mass and muscle strength in animal models, without causing the androgenic side effects associated with traditional anabolic steroids. It has also been shown to improve bone mineral density and reduce fat mass. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been shown to suppress spermatogenesis in animal models, making it a potential male contraceptive.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide in lab experiments is its selective binding to androgen receptors, which allows for targeted anabolic effects without the androgenic side effects associated with traditional anabolic steroids. However, one limitation of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide is its relatively short half-life, which may require frequent dosing in order to maintain therapeutic levels.
Orientations Futures
There are several potential future directions for research on N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide. One area of interest is its potential use as a male contraceptive, due to its ability to suppress spermatogenesis. Another area of interest is its potential use in the treatment of muscle wasting and osteoporosis. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide, as well as its potential advantages and limitations for use in lab experiments.
Méthodes De Synthèse
The synthesis of N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide involves several steps, including the reaction between tert-butyl nitrite and 2-methylphenol to form 5-tert-butyl-2-methylphenol, which is then reacted with hydroxylamine hydrochloride to form 5-tert-butyl-3-isoxazolol. This compound is then reacted with 2-chloroacetyl chloride to form N-(5-tert-butyl-3-isoxazolyl)-2-chloroacetamide, which is subsequently reacted with 2-methylphenoxyacetic acid to form N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide.
Applications De Recherche Scientifique
N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been studied extensively in preclinical models, and has shown promising results as a potential treatment for muscle wasting and osteoporosis. It has also been investigated as a potential male contraceptive, due to its ability to suppress spermatogenesis. In addition, N-(5-tert-butyl-3-isoxazolyl)-2-(2-methylphenoxy)acetamide has been shown to improve bone mineral density and reduce fat mass in animal models.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-11-7-5-6-8-12(11)20-10-15(19)17-14-9-13(21-18-14)16(2,3)4/h5-9H,10H2,1-4H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNUXVKEBDCFNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NOC(=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-[(2-benzoylhydrazino)carbonyl]-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B5207486.png)
![3-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5207494.png)
![2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-2-indanecarboxamide](/img/structure/B5207505.png)
![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-mesitylacetamide](/img/structure/B5207510.png)
![N,2-diethyl-5-[6-(1-pyrrolidinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5207514.png)
![({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)methyl(3-pyridinylmethyl)amine](/img/structure/B5207528.png)

![5-imino-6-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5207538.png)
![2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]-3-(2-pyridinylamino)acrylonitrile](/img/structure/B5207556.png)
![dimethyl 2-{[ethoxy(oxo)acetyl]amino}terephthalate](/img/structure/B5207567.png)
![N-[1-(1-{[5-(hydroxymethyl)-2-furyl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]-2-methylbenzamide](/img/structure/B5207568.png)
![N-[(4-ethoxyphenyl)(4-methoxyphenyl)methyl]-4-methoxybenzamide](/img/structure/B5207570.png)
